Cas no 1506564-77-7 (1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol)

1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol
- 1506564-77-7
- EN300-1849147
-
- インチ: 1S/C9H20N2O/c1-11-4-2-8(3-5-11)6-9(12)7-10/h8-9,12H,2-7,10H2,1H3
- InChIKey: IWGRBPMEFGUZRI-UHFFFAOYSA-N
- SMILES: OC(CN)CC1CCN(C)CC1
計算された属性
- 精确分子量: 172.157563266g/mol
- 同位素质量: 172.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 49.5Ų
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849147-1.0g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1849147-0.5g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 0.5g |
$1221.0 | 2023-06-02 | ||
Enamine | EN300-1849147-10.0g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1849147-1g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1849147-0.1g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 0.1g |
$1119.0 | 2023-06-02 | ||
Enamine | EN300-1849147-0.25g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 0.25g |
$1170.0 | 2023-06-02 | ||
Enamine | EN300-1849147-2.5g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 2.5g |
$2492.0 | 2023-06-02 | ||
Enamine | EN300-1849147-5.0g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1849147-0.05g |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol |
1506564-77-7 | 0.05g |
$1068.0 | 2023-06-02 |
1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1-amino-3-(1-methylpiperidin-4-yl)propan-2-olに関する追加情報
Research Brief on 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol (CAS: 1506564-77-7): Recent Advances and Applications
The compound 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol (CAS: 1506564-77-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a compound of interest for drug discovery and development.
One of the key areas of research involves the optimization of synthetic routes for 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers employed a multi-step process involving reductive amination and subsequent functional group transformations, which could facilitate large-scale production for preclinical and clinical studies.
Pharmacological evaluations have revealed that 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol exhibits notable activity as a modulator of specific neurotransmitter systems. In vitro and in vivo studies have indicated its potential as a therapeutic agent for neurological disorders, including Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile further enhance its candidacy for central nervous system (CNS) targeting drugs.
Additionally, recent investigations have explored the compound's role in oncology. Preliminary data suggest that 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol may act as an inhibitor of certain kinases involved in cancer cell proliferation. A 2024 study in Cancer Research highlighted its efficacy in reducing tumor growth in mouse models, particularly in cases of glioblastoma and breast cancer. These findings underscore the compound's versatility and potential for repurposing in multiple therapeutic areas.
Despite these promising results, challenges remain in the development of 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol as a drug candidate. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 1-amino-3-(1-methylpiperidin-4-yl)propan-2-ol (CAS: 1506564-77-7) represents a compelling area of research in chemical biology and drug discovery. Its diverse pharmacological properties and therapeutic potential make it a valuable subject for ongoing and future studies. Continued exploration of its mechanisms and applications will likely yield significant contributions to the field of biomedicine.
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